(R)-Piperazine-2-carboxylic acid HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

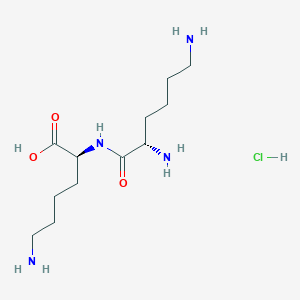

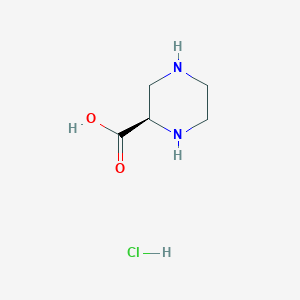

“®-Piperazine-2-carboxylic acid HCl” is a compound that includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “HCl” indicates that this compound is a hydrochloride salt, which means it has been combined with hydrochloric acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the solubility of a compound in water or other solvents is a key physical property . The specific physical and chemical properties of “®-Piperazine-2-carboxylic acid HCl” are not detailed in the available resources.Scientific Research Applications

Nonlinear Optical Materials

Growth and Characterization of Single Crystals: This compound has been utilized in the growth of semi-organic single crystals like l-Histidine Hydrochloride Monohydrate (LMHCL), which are significant in generating terahertz pulses and have potential applications in photonics .

Medicine

Physiological Functions: The hydrochloride component, being similar to hydrochloric acid (HCl), is crucial in aiding digestion, sterilizing the stomach against pathogens, and facilitating the absorption of various nutrients .

Agriculture

Hydrogels for Drought Resistance: In agriculture, hydrogels that can retain water and nutrients are vital. The hydrochloride moiety can be part of the polymeric network of hydrogels, improving drought resistance and nutrient supply for crops .

Material Science

Optoelectronic and Photonic Devices: The compound’s derivatives, like l-glutamic acid hydrochloride, have been explored for their growth and applications in organic nonlinear optical single crystals, which are essential for optoelectronic and photonic devices .

Environmental Science

Adsorption of Contaminants: Hydrogels, which can include hydrochloride salts, are used for the adsorption of contaminants in water and wastewater treatment, highlighting the environmental applications of such compounds .

Biochemistry

Acid-Base Equilibrium: The Henderson-Hasselbalch equation, which is fundamental in biochemistry, relies on the acid dissociation constant, where hydrochloride salts play a role in maintaining pH balance in biological systems .

Pharmacology

Solid-State NMR: Solid-state NMR techniques, which can analyze pharmaceutical polymorphs, may utilize hydrochloride salts like ®-Piperazine-2-carboxylic acid hydrochloride for characterizing dynamic disorders and hydration states in drugs .

Analytical Chemistry

Infrared Spectroscopy: In analytical chemistry, infrared spectroscopy is a method where compounds like ®-Piperazine-2-carboxylic acid hydrochloride can be characterized by their unique vibrational frequencies, aiding in the identification and analysis of chemical substances .

Safety and Hazards

properties

IUPAC Name |

(2R)-piperazine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c8-5(9)4-3-6-1-2-7-4;/h4,6-7H,1-3H2,(H,8,9);1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUVRQJNCIUBJN-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Piperazine-2-carboxylic acid hydrochloride | |

CAS RN |

126330-90-3 |

Source

|

| Record name | 2-Piperazinecarboxylic acid, hydrochloride (1:2), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126330-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)